molecular formula C20H16Br2N2O4 B12444762 N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B12444762
M. Wt: 508.2 g/mol
InChI Key: PNBJDRFWBBNFEW-UHFFFAOYSA-N
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Description

N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including bromine atoms, a phenoxy group, an acetamido group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide typically involves multiple steps:

    Bromination: The starting material, 2,4-dimethylphenol, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.

    Phenoxy Group Formation: The brominated product is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.

    Amidation: The phenoxyacetic acid derivative is then coupled with 4-aminophenylfuran-2-carboxamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield dehalogenated products.

Scientific Research Applications

N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The phenoxy and acetamido groups may facilitate binding to enzymes or receptors, while the bromine atoms can participate in halogen bonding. The furan ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide: This compound is unique due to the presence of both bromine atoms and a furan ring, which are not commonly found together in similar compounds.

    2-(2,4-Dibromo-6-methylphenoxy)-N-mesitylacetamide: This compound shares the phenoxy and bromine groups but lacks the furan ring.

    2-(2,4-Dibromo-6-methylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide: This compound has a similar phenoxy group but includes a benzotriazole moiety instead of a furan ring.

Uniqueness

N-{4-[2-(2,4-Dibromo-6-methylphenoxy)acetamido]phenyl}furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H16Br2N2O4

Molecular Weight

508.2 g/mol

IUPAC Name

N-[4-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16Br2N2O4/c1-12-9-13(21)10-16(22)19(12)28-11-18(25)23-14-4-6-15(7-5-14)24-20(26)17-3-2-8-27-17/h2-10H,11H2,1H3,(H,23,25)(H,24,26)

InChI Key

PNBJDRFWBBNFEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Br)Br

Origin of Product

United States

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